molecular formula C16H13ClFNO2 B14253406 2-Propenamide, N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)- CAS No. 345325-75-9

2-Propenamide, N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-

Katalognummer: B14253406
CAS-Nummer: 345325-75-9
Molekulargewicht: 305.73 g/mol
InChI-Schlüssel: JGWUQTBCUCTPMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenamide, N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)- is a synthetic organic compound that belongs to the class of substituted propenamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)- typically involves the reaction of appropriate aniline derivatives with acrylamide under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Propenamide, N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Propenamide, N-(3-chlorophenyl)-3-(4-methoxyphenyl)-
  • 2-Propenamide, N-(4-fluorophenyl)-3-(4-methoxyphenyl)-
  • 2-Propenamide, N-(3-chloro-4-fluorophenyl)-3-(4-hydroxyphenyl)-

Uniqueness

2-Propenamide, N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be leveraged to explore new applications and develop novel compounds with enhanced activity or selectivity.

Eigenschaften

CAS-Nummer

345325-75-9

Molekularformel

C16H13ClFNO2

Molekulargewicht

305.73 g/mol

IUPAC-Name

N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H13ClFNO2/c1-21-13-6-2-11(3-7-13)4-9-16(20)19-12-5-8-15(18)14(17)10-12/h2-10H,1H3,(H,19,20)

InChI-Schlüssel

JGWUQTBCUCTPMT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.